An In-depth Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
An In-depth Technical Guide to Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
CAS Number: 13669-10-8
This technical guide provides a comprehensive overview of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.
Chemical and Physical Properties
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a beta-keto ester characterized by a central propanoate chain linked to a thiophene ring. This structure imparts specific reactivity, making it a versatile building block in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃S | [1] |
| Molecular Weight | 198.24 g/mol | [1] |
| CAS Number | 13669-10-8 | [2] |
| Appearance | Dark orange oil (crude) | [2] |
| Boiling Point | 130 °C at 0.3 mmHg | [2] |
Synthesis of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
The primary method for synthesizing Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is through a Claisen condensation reaction. This involves the reaction of 2-acetylthiophene with diethyl carbonate in the presence of a strong base, such as sodium hydride.
Experimental Protocol:
A general procedure for the synthesis is as follows[2]:
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Preparation of the Base: Sodium hydride (2.5 mol, 60% dispersion in mineral oil) is washed with anhydrous hexane (2 x 250 mL) under a nitrogen atmosphere.
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Reaction Setup: Anhydrous tetrahydrofuran (THF, 340 mL) is added to the washed sodium hydride with stirring.
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Addition of Reactant: A solution of 2-acetylthiophene (1.25 mol) in anhydrous THF (340 mL) is added dropwise to the stirred suspension over 20 minutes. The reaction mixture is then gently warmed to 35°C and maintained for 30 minutes.
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Addition of Diethyl Carbonate: A solution of diethyl carbonate (2.5 mol) in anhydrous THF (660 mL) is added slowly over 1 hour. The reaction is allowed to proceed for an additional hour.
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Quenching and Work-up: The reaction mixture is cooled to 0-10°C and quenched with water (475 mL), followed by the addition of glacial acetic acid (145 mL). After stirring for 20 minutes, the mixture is brought to room temperature.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL). The combined organic phases are washed with brine (2 x 200 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. This protocol typically results in a high yield (around 98%) of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate as a dark orange oil.[2]
Application in Drug Development: Synthesis of Duloxetine
A primary application of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is as a key chiral intermediate in the synthesis of the antidepressant drug, Duloxetine.[3] The synthesis involves a stereoselective bioreduction of the keto group to a hydroxyl group, forming (S)-ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate ((S)-HEES).[3]
Experimental Protocol: Stereoselective Bioreduction
While specific industrial protocols are proprietary, a general enzymatic reduction can be described as follows:
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Enzyme and Cofactor: A ketoreductase enzyme is employed, often with a cofactor recycling system (e.g., glucose dehydrogenase) to regenerate NADPH.
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Reaction Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature.
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Substrate Addition: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is added to the reaction mixture.
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Monitoring and Work-up: The reaction progress is monitored by techniques such as HPLC. Upon completion, the product is extracted with an organic solvent and purified.
This bioreduction step is critical as it establishes the required stereochemistry for the final drug molecule. The resulting (S)-HEES is then further processed through a series of chemical transformations to yield Duloxetine.[3]
Potential Biological Activities of Thiophene Derivatives
The thiophene ring is a well-recognized pharmacophore in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.[4][5] While specific studies on the intrinsic biological activities of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate are limited, the broader class of thiophene-containing compounds has demonstrated potential in several therapeutic areas.
Antimicrobial Activity
Thiophene derivatives have shown notable activity against various microbial pathogens.[4] Some novel thiophene compounds have demonstrated potency against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][7] For instance, certain derivatives have exhibited significant inhibition of Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
Anti-inflammatory Activity
The thiophene scaffold is present in several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid.[5][9] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[5][9] Studies on various substituted thiophenes have demonstrated significant anti-inflammatory effects in preclinical models.[10]
It is important to note that while the thiophene moiety is associated with these biological activities, the specific activity of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate would need to be determined through dedicated biological screening and mechanistic studies. Its primary role in the current scientific literature remains that of a valuable synthetic intermediate.
References
- 1. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C9H10O3S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-OXO-3-THIOPHEN-2-YL-PROPIONIC ACID ETHYL ESTER | 13669-10-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
